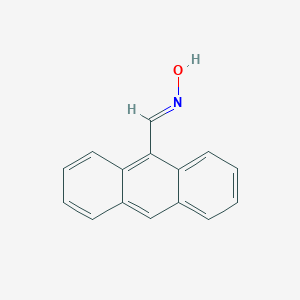![molecular formula C18H18ClNOS B232133 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, also known as CPT, is a synthetic compound that has been extensively studied for its potential as a research tool in various scientific fields.
Applications De Recherche Scientifique
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the potential use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a treatment for depression and other mood disorders.
In pharmacology, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a selective ligand for the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction and other psychiatric disorders. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has also been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer.
Mécanisme D'action
The mechanism of action of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is not fully understood, but it is thought to involve the inhibition of dopamine and norepinephrine reuptake, as well as the modulation of dopamine receptor activity. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to bind to the dopamine D3 receptor with high affinity, leading to the activation of downstream signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine and norepinephrine reuptake, the modulation of dopamine receptor activity, and the inhibition of cancer cell growth and proliferation. In addition, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have antioxidant properties, protecting cells from oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, including the development of more potent and selective analogs, the investigation of its potential as a treatment for addiction and other psychiatric disorders, and the exploration of its mechanisms of action in cancer cells. In addition, the use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool in other scientific fields, such as materials science and nanotechnology, is an area of potential future research.
Méthodes De Synthèse
The synthesis of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol involves the reaction of 2-chloro-9H-thioxanthen-9-one with 3-(dimethylamino)propionaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Propriétés
Formule moléculaire |
C18H18ClNOS |
|---|---|
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
(9E)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-5-7-12-13-6-3-4-8-17(13)22-18-11-16(21)15(19)10-14(12)18/h3-4,6-8,10-11,21H,5,9H2,1-2H3/b12-7+ |
Clé InChI |
VDUXLJKZYYNCHS-KPKJPENVSA-N |
SMILES isomérique |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)